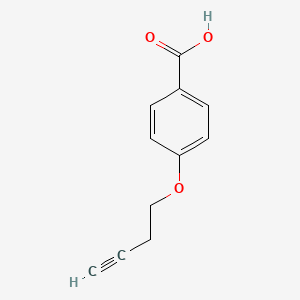

4-(But-3-yn-1-yloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-but-3-ynoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXYIDRHSXLQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 but 3 Yn 1 Yloxy Benzoic Acid

Purification of Synthetic Intermediates

The primary intermediate, the ester derivative (e.g., methyl 4-(but-3-yn-1-yloxy)benzoate), requires careful purification to ensure the success of the subsequent hydrolysis step.

Aqueous Workup: Following the etherification reaction, a standard aqueous workup is performed to remove inorganic salts and other water-soluble impurities. fiveable.meyork.ac.uk This typically involves diluting the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297) or dichloromethane) and washing it sequentially with water, a dilute acid or base solution if necessary, and finally with a saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers. orgsyn.org

Drying and Solvent Removal: The separated organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water. orgsyn.org After filtering off the drying agent, the organic solvent is removed under reduced pressure using a rotary evaporator. rochester.edu

Chromatography: For higher purity, the crude ester intermediate can be purified by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a mixture of hexanes and ethyl acetate, is typically used to elute the desired compound from the column.

Recrystallization: If the intermediate is a solid, recrystallization can be an effective purification method. A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. ma.edu

The table below summarizes the common purification techniques for the key synthetic intermediate.

| Intermediate | Purification Technique | Purpose | Typical Solvents/Reagents |

| Methyl 4-(but-3-yn-1-yloxy)benzoate | Aqueous Workup | Removal of inorganic salts and water-soluble impurities. | Ethyl acetate, Water, Brine |

| Column Chromatography | Separation from unreacted starting materials and byproducts. | Silica gel, Hexanes/Ethyl acetate | |

| Recrystallization | Further purification of the solid product. | Ethanol, Methanol, or Hexanes/Ethyl acetate |

Purification and Isolation of the Final Product

The final product, 4-(but-3-yn-1-yloxy)benzoic acid, is isolated and purified following the hydrolysis of the ester intermediate.

Precipitation and Filtration: After the basic hydrolysis of the ester, the reaction mixture contains the sodium or potassium salt of the carboxylic acid, which is soluble in the aqueous solution. reddit.com The free carboxylic acid is precipitated by carefully acidifying the cooled reaction mixture with a strong acid, such as dilute hydrochloric acid, until the solution is acidic. libretexts.orgyoutube.com The resulting solid precipitate is then collected by vacuum filtration. ma.eduslideshare.net

Washing: The collected solid on the filter is washed with cold water to remove any remaining inorganic salts and other water-soluble impurities. ma.eduyoutube.com

Recrystallization: The primary method for purifying the crude this compound is recrystallization. ma.edu The choice of solvent is crucial; it should dissolve the acid at high temperatures but not at low temperatures, while impurities should either be insoluble at high temperatures or remain dissolved at low temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof. ma.edu The process involves dissolving the crude acid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. ma.eduslideshare.net The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried. ma.edu

The purification strategy for the final product is outlined in the table below.

| Product | Purification Technique | Purpose | Typical Solvents/Reagents |

| This compound | Precipitation | Isolation from the reaction mixture. | Hydrochloric acid, Water |

| Filtration | Collection of the solid product. | N/A | |

| Washing | Removal of residual salts and impurities. | Cold water | |

| Recrystallization | High-level purification of the final product. | Ethanol/Water, Ethyl acetate/Hexanes |

Chemical Transformations and Reactivity of 4 but 3 Yn 1 Yloxy Benzoic Acid

Alkyne-Directed Reactions

The terminal alkyne is the most reactive site in the molecule under many conditions, directing the regiochemical and stereochemical outcome of numerous transformations.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and broad functional group tolerance. organic-chemistry.orgnih.gov This reaction allows for the covalent linking of 4-(but-3-yn-1-yloxy)benzoic acid with an azide-bearing molecule to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org The reaction is highly reliable, proceeds under mild conditions, often in aqueous solvents, and is insensitive to a wide pH range (4-12). organic-chemistry.orgnih.gov

The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle with copper in the +1 oxidation state. nih.govbeilstein-journals.org The process is believed to proceed through a dinuclear copper acetylide intermediate. beilstein-journals.org The key steps involve the formation of a copper(I) acetylide from the terminal alkyne, coordination of the azide (B81097) to a copper center, and subsequent cyclization to form a six-membered copper-triazolide intermediate, which then protonates to release the triazole product and regenerate the catalyst. nih.gov The formation of the azide/copper(I) acetylide complex is often the rate-determining step. nih.gov

A variety of catalytic systems can be employed to generate the active Cu(I) species:

Cu(II) Salts and a Reducing Agent : The most common laboratory method involves using a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ. beilstein-journals.orgnih.gov This system is highly robust and compatible with a wide range of functional groups, including the carboxylic acid moiety of the title compound. beilstein-journals.orgnih.gov

Cu(I) Salts : Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also effective. organic-chemistry.org However, these salts can be prone to disproportionation and oxidation, often requiring the use of ligands to stabilize the Cu(I) state.

Ligand-Accelerated Systems : Polydentate N-donor ligands, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are frequently used to stabilize the Cu(I) catalyst from oxidation and disproportionation and to accelerate the reaction rate. nih.govnih.gov

Carboxylic Acid Promotion : The benzoic acid moiety within the structure of this compound can itself participate in the reaction. Carboxylic acids have been shown to promote CuAAC, potentially by acting as a bidentate ligand to facilitate the formation of the dinuclear copper intermediate and by accelerating the final protonolysis step. lookchem.comresearchgate.net A combination of copper(I) oxide (Cu₂O) and benzoic acid in water has been reported as a highly practical and efficient catalytic system. lookchem.comresearchgate.net

The CuAAC reaction of this compound is compatible with a vast array of organic azides. The reaction's orthogonality allows for its use with substrates bearing sensitive functional groups without the need for protecting groups. beilstein-journals.org This enables the straightforward conjugation of the benzoic acid moiety to various molecular scaffolds.

The scope includes, but is not limited to:

Simple Alkyl and Aryl Azides : Benzyl (B1604629) azide and phenyl azide are common reaction partners.

Functionalized Azides : The reaction works well with azides containing other functional groups, such as esters, amides, and even unprotected peptides. organic-chemistry.org

Biomolecules : Biotin-containing azides and other biologically relevant molecules can be readily clicked onto the alkyne, demonstrating the reaction's utility in bioconjugation. mdpi.com

In Situ Generated Azides : The reaction can be performed in a one-pot fashion where an organic halide is converted to the corresponding azide with sodium azide, which then reacts with the alkyne. researchgate.net

Below is a table representing the expected products from the CuAAC reaction between this compound and various azide partners, based on the established scope of the reaction.

| Azide Partner | Expected Triazole Product Name | General Reaction Conditions | Typical Yield |

|---|---|---|---|

| Benzyl Azide | 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzoic acid | CuSO₄, Sodium Ascorbate, H₂O/t-BuOH | Excellent beilstein-journals.org |

| Phenyl Azide | 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzoic acid | CuI, Base (e.g., DIPEA), THF/H₂O | High researchgate.net |

| 1-Azidohexane | 4-((1-Hexyl-1H-1,2,3-triazol-4-yl)methoxy)benzoic acid | Cu(I) source, ligand, various solvents | High |

| (1-Azidoethyl)benzene | 4-((1-(1-Phenylethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzoic acid | CuCl, TBTA, Acetone (B3395972) | High researchgate.net |

| Hydrazoic Acid (from NaN₃/Acid) | 4-((1H-1,2,3-triazol-4-yl)methoxy)benzoic acid | CuSO₄, Ligand, H⁺ source, MeOH/H₂O | High organic-chemistry.org |

Beyond the well-known CuAAC reaction, the alkyne in this compound can theoretically participate in other cycloaddition reactions.

Diels-Alder Reaction : The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. Alkynes can act as dienophiles, but they are generally less reactive than alkenes unless activated by strong electron-withdrawing groups directly attached to the triple bond. In this compound, the alkyne is insulated from the electron-withdrawing benzoic acid group by a butoxy linker, resulting in low reactivity as a dienophile. Consequently, reports of this specific compound undergoing Diels-Alder reactions are not prevalent in the literature. upenn.edumasterorganicchemistry.com

1,3-Dipolar Cycloadditions (Non-CuAAC) : The Huisgen 1,3-dipolar cycloaddition is the general class of reactions to which the CuAAC belongs. wikipedia.org The uncatalyzed thermal reaction between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org Other 1,3-dipoles can also react with the alkyne of this compound to form different five-membered heterocycles. wikipedia.orgyoutube.com These reactions are generally concerted and thermally allowed. youtube.comnumberanalytics.com

Nitrile Oxides : Reaction with a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) would yield a substituted isoxazole. wikipedia.orgyoutube.com

Nitrile Imines : Reaction with a nitrile imine (generated in situ from a hydrazonoyl halide) would produce a substituted pyrazole. youtube.com

The terminal alkyne can undergo addition reactions with water and hydrogen halides.

Hydration : The addition of water across the triple bond leads to the formation of a carbonyl group. The regioselectivity is dependent on the reaction conditions. libretexts.org

Markovnikov Hydration : In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous acid, hydration follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. For this compound, this yields a methyl ketone: 4-(3-oxobutoxy)benzoic acid. libretexts.org

Anti-Markovnikov Hydration : Hydroboration-oxidation provides the anti-Markovnikov product. Reaction with a sterically hindered borane (B79455) (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide and base adds the hydroxyl group to the terminal carbon. libretexts.org The resulting enol tautomerizes to an aldehyde, yielding 4-(4-oxobutoxy)benzoic acid. libretexts.org

Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) also proceeds with predictable regioselectivity. masterorganicchemistry.commasterorganicchemistry.com

Markovnikov Addition : With one equivalent of HX, the reaction follows Markovnikov's rule, placing the halogen on the more substituted carbon to form a vinyl halide. A second equivalent of HX adds to the vinyl halide, yielding a geminal dihalide where both halogens are on the same carbon. masterorganicchemistry.comyoutube.com

Anti-Markovnikov Addition : For HBr, the regioselectivity can be reversed to anti-Markovnikov in the presence of peroxides (ROOR). This free-radical addition places the bromine atom on the terminal carbon. youtube.com

| Reagent(s) | Reaction Type | Major Product Name |

|---|---|---|

| H₂O, H₂SO₄, HgSO₄ | Markovnikov Hydration | 4-(3-Oxobutoxy)benzoic acid |

| 1. Sia₂BH; 2. H₂O₂, NaOH | Anti-Markovnikov Hydration | 4-(4-Oxobutoxy)benzoic acid |

| HBr (1 equiv) | Markovnikov Hydrohalogenation | 4-((3-Bromo-3-butenyl)oxy)benzoic acid |

| HBr (2 equiv) | Markovnikov Hydrohalogenation | 4-(3,3-Dibromobutoxy)benzoic acid |

| HBr, ROOR | Anti-Markovnikov Hydrohalogenation | 4-((4-Bromo-3-butenyl)oxy)benzoic acid |

The terminal alkyne is an excellent substrate for metal-catalyzed reactions that form new carbon-carbon bonds.

Alkyne Metathesis : This reaction involves the redistribution (cleavage and reformation) of carbon-carbon triple bonds, mediated by metal alkylidyne catalysts, such as high-oxidation-state tungsten or molybdenum complexes. wikipedia.orgbeilstein-journals.org For a terminal alkyne like this compound, self-metathesis is possible. However, cross-metathesis with another internal or terminal alkyne is a more synthetically powerful transformation for creating new, unsymmetrical alkynes. beilstein-journals.org The efficiency of terminal alkyne metathesis can be influenced by the substrate structure; some catalysts show a preference for alkynes with β-propargylic moieties, which may limit the reactivity of the title compound. acs.org

Cross-Coupling Reactions : The Sonogashira coupling is the most prominent cross-coupling reaction for terminal alkynes. It involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide (or triflate). beilstein-journals.org The reaction typically requires a copper(I) co-catalyst (e.g., CuI) and a base (e.g., an amine). beilstein-journals.org This reaction is a powerful method for directly attaching the this compound moiety to aromatic and vinylic systems, forming an internal alkyne. Copper-free versions of the Sonogashira coupling have also been developed. beilstein-journals.org

The table below illustrates the expected products from the Sonogashira coupling of this compound with various organic halides.

| Coupling Partner (R-X) | Expected Product Name | Catalytic System |

|---|---|---|

| Iodobenzene | 4-((4-Phenylbut-3-yn-1-yl)oxy)benzoic acid | PdCl₂(PPh₃)₂, CuI, Et₃N |

| 4-Bromotoluene | 4-((4-(p-Tolyl)but-3-yn-1-yl)oxy)benzoic acid | Pd(OAc)₂, PPh₃, CuI, Base |

| 4-Iodoaniline | 4-((4-(4-Aminophenyl)but-3-yn-1-yl)oxy)benzoic acid | Pd catalyst, Cu(I) co-catalyst, Base |

| Vinyl Bromide | 4-((Hex-5-en-3-yn-1-yl)oxy)benzoic acid | Pd catalyst, Cu(I) co-catalyst, Base |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in this compound is a primary site for a variety of chemical modifications, including esterification, amidation, reduction, and derivatization for conjugation applications. These transformations allow for the incorporation of this versatile building block into a wide array of larger molecular architectures.

Esterification and Amidation Reactions

The conversion of the carboxylic acid moiety into esters and amides is a fundamental and widely utilized transformation. These reactions are crucial for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The reaction of this compound with various alcohols under acidic catalysis, such as with sulfuric acid or p-toluenesulfonic acid, or by using coupling agents, yields the corresponding esters. iajpr.comyoutube.comgoogle.com The reaction conditions can be tailored based on the alcohol's reactivity and the desired yield. For instance, microwave-assisted esterification has been shown to accelerate reaction times and improve yields for substituted benzoic acids. iajpr.com

| Alcohol | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | N-bromosuccinimide (NBS), 70°C, 20 h | Methyl 4-(but-3-yn-1-yloxy)benzoate | High | mdpi.com |

| Ethanol | H₂SO₄ (cat.), reflux | Ethyl 4-(but-3-yn-1-yloxy)benzoate | Good | youtube.com |

| tert-Butyl alcohol | DMAP or calcined hydrotalcite | tert-Butyl 4-(but-3-yn-1-yloxy)benzoate | Moderate | researchgate.net |

Amidation: The synthesis of amides from this compound can be achieved by reacting it with primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be first converted to a more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide bond. mdpi.com

| Amine | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | Boric acid, heat | N-Phenyl-4-(but-3-yn-1-yloxy)benzamide | Good | youtube.com |

| Secondary Amine (e.g., Piperidine) | 1. SOCl₂ or (COCl)₂ 2. Piperidine, base | (4-(But-3-yn-1-yloxy)phenyl)(piperdin-1-yl)methanone | High | mdpi.com |

Reductions to Alcohol or Aldehyde Counterparts

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing further synthetic handles for diversification.

The reduction to the corresponding benzyl alcohol, [4-(but-3-yn-1-yloxy)phenyl]methanol, is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids.

The partial reduction of the carboxylic acid to the corresponding aldehyde, 4-(but-3-yn-1-yloxy)benzaldehyde, is a more challenging transformation. This often requires a multi-step approach, for instance, by first converting the carboxylic acid to an acyl chloride or another suitable derivative, which can then be reduced to the aldehyde using specific reducing agents under controlled conditions.

Derivatization for Conjugation Applications

The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal alkyne, makes it an excellent candidate for creating molecular linkers for conjugation applications, particularly in the field of bioconjugation and materials science. The terminal alkyne is especially valuable for its participation in "click chemistry" reactions.

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly specific formation of a stable triazole linkage with an azide-functionalized molecule. sigmaaldrich.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for modifying sensitive biological molecules. A related compound, 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, is utilized as a trifunctional building block in chemical probe synthesis, highlighting the utility of the alkyne tag for downstream applications. leah4sci.com

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) to introduce additional functional groups, further expanding its synthetic utility. The regiochemical outcome of these reactions is directed by the two existing substituents: the carboxylic acid (-COOH) group and the but-3-yn-1-yloxy (-O-CH₂CH₂C≡CH) group.

The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. masterorganicchemistry.com Conversely, the alkoxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom's lone pairs. mdpi.com In cases of competing directing effects, the activating group generally governs the position of substitution. Therefore, for this compound, electrophilic substitution is expected to occur at the positions ortho to the activating butoxy group (positions 3 and 5).

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org For 4-alkoxybenzoic acids, nitration generally occurs at the position ortho to the alkoxy group. masterorganicchemistry.com

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org The regioselectivity is expected to favor substitution at the 3- and 5-positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation introduce alkyl and acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. byjus.commasterorganicchemistry.com However, Friedel-Crafts reactions are often incompatible with strongly deactivated rings, and the carboxylic acid group can complex with the Lewis acid catalyst, potentially inhibiting the reaction.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(But-3-yn-1-yloxy)-3-nitrobenzoic acid | frontiersin.orgmasterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(but-3-yn-1-yloxy)benzoic acid | wikipedia.org |

The strategic functionalization of either the carboxylic acid or the aromatic ring, or both, underscores the importance of this compound as a versatile platform for the synthesis of complex and functional molecules.

Design and Synthesis of Derivatives and Analogues of 4 but 3 Yn 1 Yloxy Benzoic Acid

Structural Modifications of the Alkyne Chain Length and Branching

Researchers have synthesized a series of 4-(alkynyloxy)benzoic acid derivatives to investigate the effects of chain length. For instance, homologues with longer chains, such as 4-(pent-4-yn-1-yloxy)benzoic acid and 4-(hex-5-yn-1-yloxy)benzoic acid, have been prepared. The synthesis typically involves the Williamson ether synthesis, where methyl 4-hydroxybenzoate (B8730719) is reacted with the corresponding ω-alkynyl halide (e.g., 4-bromo-1-butyne, 5-chloro-1-pentyne) followed by hydrolysis of the ester.

The introduction of branching on the alkyne chain can create more rigid structures and influence the accessibility of the alkyne for subsequent reactions. While systematic studies on branched analogues of 4-(but-3-yn-1-yloxy)benzoic acid are not extensively documented in publicly available literature, the synthesis of such compounds would likely follow similar synthetic routes, employing branched alkynyl halides.

The rationale for these modifications is often tied to optimizing the spacing and orientation of the alkyne for specific applications, such as surface functionalization or the development of bivalent ligands.

Alterations to the Benzoic Acid Moiety

Modifications to the benzoic acid portion of the molecule open up a vast chemical space for creating analogues with diverse electronic and structural properties.

Positional Isomers and Substituent Effects on the Aromatic Ring

The position of the alkynyloxy chain on the benzoic acid ring significantly influences the molecule's properties. While the para-substituted isomer (this compound) is common, the corresponding ortho- and meta-isomers (2-(but-3-yn-1-yloxy)benzoic acid and 3-(but-3-yn-1-yloxy)benzoic acid) can also be synthesized. Studies on related 4-n-alkanoyloxy benzoic acids have shown that the positional isomerism (meta vs. para) affects properties like the energy band gap and fluorescence lifetime. nih.gov For example, 3-n-alkanoyloxy benzoic acids have been observed to have slightly longer fluorescence lifetimes compared to their 4-n-alkanoyloxy counterparts. nih.gov

The table below summarizes some positional isomers and substituted analogues.

| Compound Name | Ring Position | Substituent(s) |

| 2-(But-3-yn-1-yloxy)benzoic acid | ortho | None |

| 3-(But-3-yn-1-yloxy)benzoic acid | meta | None |

| 4-(But-3-yn-1-yloxy)-2-methylbenzoic acid | para | 2-Methyl |

| 3-Chloro-4-(but-3-yn-1-yloxy)benzoic acid | para | 3-Chloro |

Exploration of Heterocyclic Replacements for the Benzoic Acid Core

Replacing the benzoic acid core with a heterocyclic ring system can introduce novel biological activities and physicochemical properties. Heterocycles such as pyridine (B92270), pyrimidine, or thiophene (B33073) can serve as isosteres for the benzene (B151609) ring.

For instance, the synthesis of pyridine-based analogues, such as 5-(but-3-yn-1-yloxy)picolinic acid, would involve the reaction of a suitable hydroxypyridinecarboxylic acid ester with an alkynyl halide, followed by ester hydrolysis. The nitrogen atom in the pyridine ring can alter the molecule's polarity, basicity, and potential for hydrogen bonding, which can be advantageous in the design of new materials or biologically active compounds.

Development of Bi- and Multifunctional Conjugates

The presence of both a carboxylic acid and a terminal alkyne makes this compound an excellent scaffold for creating bi- and multifunctional molecules.

Alkyne-Tagged Probes for Bioconjugation

The terminal alkyne group of this compound and its derivatives serves as a versatile tag for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction. This allows for the covalent attachment of these molecules to biomolecules (e.g., proteins, nucleic acids, lipids) that have been modified to contain an azide (B81097) group. nih.gov

These alkyne-tagged probes are valuable tools in chemical biology for applications such as:

Target identification and validation: By attaching the alkyne-tagged molecule to a known ligand, researchers can "fish" for its biological targets in complex biological samples.

Activity-based protein profiling (ABPP): Covalent labeling of active enzymes.

Imaging: Conjugation to fluorescent or affinity tags for visualizing the localization of the molecule within cells or tissues. researchgate.netresearchgate.net

The small size of the alkyne tag is advantageous as it is less likely to interfere with the biological activity of the parent molecule. escholarship.org

Linker Design and Optimization in Hybrid Molecules

For example, in the design of bivalent inhibitors, the linker must be of an appropriate length to allow simultaneous binding of two pharmacophores to their respective binding sites. Linker optimization may involve synthesizing analogues with different chain lengths (as discussed in section 4.1) or incorporating different functionalities into the linker to modulate its properties. For instance, polyethylene (B3416737) glycol (PEG) units could be incorporated to enhance water solubility.

The carboxylic acid provides a convenient attachment point for another functional moiety, such as a pharmacophore, a fluorescent dye, or a solid support. The combination of the alkyne "click" handle and the carboxylic acid "ligation" handle in a single molecule makes this compound a valuable building block in medicinal chemistry and materials science. For example, a trifunctional building block containing a light-activated benzophenone (B1666685), an alkyne tag, and a carboxylic acid synthetic handle has been developed for chemical probe synthesis. sigmaaldrich.com This allows for UV light-induced covalent modification of a biological target, with the alkyne tag available for downstream applications. sigmaaldrich.com

Applications in Chemical Biology Research

Utilization as a Chemical Probe for Biological System Investigations

Chemical probes are essential for dissecting the intricate functions of proteins and other biomolecules within their native environment. 4-(But-3-yn-1-yloxy)benzoic acid serves as a key building block in the creation of such probes, particularly for activity-based protein profiling and photoaffinity labeling.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study enzyme function directly in complex biological systems. scbt.comnih.gov This technique employs chemical probes that covalently bind to the active sites of specific classes of enzymes. scbt.com The design of these activity-based probes (ABPs) often involves a reactive group (or "warhead") that targets a particular enzyme family, a reporter tag for detection and enrichment, and a linker connecting the two.

The structure of this compound is well-suited for the linker and reporter tag components of an ABP. The carboxylic acid can be coupled to a specific reactive group designed to target an enzyme of interest. The terminal alkyne then serves as a bioorthogonal handle for the subsequent attachment of a reporter tag, such as a fluorophore or biotin (B1667282), via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. nih.gov This modular approach allows for the late-stage introduction of the reporter tag, providing flexibility in experimental design.

| Component of ABP | Role in Probe Function | Corresponding Moiety in this compound-derived probe |

| Reactive Group | Covalently modifies the active site of a target enzyme. | Attached to the carboxylic acid of the benzoic acid moiety. |

| Linker | Connects the reactive group to the reporter tag. | The butoxy chain provides spacing and flexibility. |

| Reporter Tag | Enables visualization and/or isolation of probe-labeled proteins. | An azide-containing tag (e.g., fluorescent dye, biotin) is "clicked" onto the terminal alkyne. |

Photoaffinity labeling (PAL) is a technique used to identify and study interactions between biomolecules, such as protein-ligand or protein-protein interactions. nih.gov This method utilizes a photo-reactive group that, upon activation with UV light, forms a covalent bond with nearby molecules. nih.gov

A related compound, 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, which incorporates a benzophenone (B1666685) photophore, a terminal alkyne, and a carboxylic acid, exemplifies how such structures can be used to create trifunctional chemical probes. sigmaaldrich.com The carboxylic acid can be attached to a known ligand for a target protein. The benzophenone group, when irradiated with UV light, will covalently crosslink the probe to the target protein. sigmaaldrich.com Subsequently, the terminal alkyne can be used to attach a reporter tag for visualization or affinity purification of the labeled protein. sigmaaldrich.com By analogy, this compound can be incorporated into similar probes where a photophore is part of the ligand or attached separately.

Bioconjugation Strategies for Biomolecule Labeling and Immobilization

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The terminal alkyne of this compound makes it an excellent reagent for modern bioconjugation strategies. nih.govnih.gov

"Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. nih.gov This reaction forms a stable triazole linkage between an alkyne and an azide (B81097). nih.gov

In this context, this compound can be used to introduce a terminal alkyne handle onto a biomolecule of interest. For example, the carboxylic acid can be activated and reacted with an amine group on a protein or other biomolecule. This alkyne-modified biomolecule can then be selectively reacted with an azide-containing molecule, such as a fluorescent dye, an affinity tag, or another biomolecule, in a complex biological mixture with minimal side reactions. nih.gov

| Reaction | Reactants | Product | Key Features |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | 1,4-disubstituted 1,2,3-triazole | High yield, high specificity, requires copper catalyst. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | Triazole | Copper-free, bioorthogonal. nih.gov |

The ability to attach fluorescent dyes or affinity tags (like biotin) to biomolecules is crucial for their study. This compound can act as a versatile linker for this purpose. A molecule of interest can be first coupled to the carboxylic acid of the linker. The resulting alkyne-functionalized molecule can then be "clicked" to an azide-modified fluorescent probe or biotin tag. This modular approach simplifies the synthesis of tagged molecules. The butoxy chain of the linker provides a spacer between the biomolecule and the tag, which can help to minimize steric hindrance and preserve the biological activity of the biomolecule. addgene.orgresearchgate.net

Design of Proteolysis-Targeting Chimeras (PROTACs) and Molecular Glues

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. bohrium.com A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. bohrium.com

The linker plays a critical role in the efficacy of a PROTAC, and its composition and length are key design elements. explorationpub.com Linkers often consist of polyethylene (B3416737) glycol (PEG) or alkyl chains. explorationpub.com The structure of this compound makes it a potential component for PROTAC linkers. The carboxylic acid can be used as an attachment point for either the target protein ligand or the E3 ligase ligand. The butoxy-alkyne chain can then serve as part of the linker. The terminal alkyne also offers a convenient handle for "clicking" on the other half of the PROTAC molecule, facilitating a modular and efficient synthesis. While alkyl chains are common in PROTAC linkers, the incorporation of an alkyne offers a rigid element that can influence the conformational properties of the linker. explorationpub.com

Molecular glues are small molecules that induce or stabilize protein-protein interactions, in some cases leading to the degradation of a target protein by an E3 ligase. researchgate.net While the direct application of this compound in molecular glue design is less defined, its bifunctional nature could be exploited in the synthesis of libraries of small molecules to screen for molecular glue activity.

Strategic Incorporation as a Linker Component

The primary application of this compound is as a linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's own proteasome machinery. nih.gov These molecules are conceptually composed of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. explorationpub.com

The "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for assembling PROTACs in a modular fashion. medchemexpress.comnih.gov this compound is an ideal building block for this strategy. Its terminal alkyne group serves as a reactive partner for a molecule containing an azide group. explorationpub.commedchemexpress.com This allows for the efficient and high-yielding connection of the two halves of a PROTAC under mild conditions, a critical advantage for the parallel synthesis of PROTAC libraries to screen for optimal activity. medchemexpress.comnih.gov

The linker itself is not merely a spacer but plays a critical role in the PROTAC's efficacy. The butoxy chain of this compound provides flexibility and appropriate length, while the alkyne, upon reacting to form a triazole, introduces a rigid, planar element into the linker. explorationpub.comresearchgate.net This combination of flexible and rigid elements is crucial for achieving the correct spatial orientation of the target protein and the E3 ligase to form a stable and productive ternary complex. explorationpub.com

Table 1: Common Linker Types Used in PROTAC Design

| Linker Type | Key Characteristics | Common Application |

|---|---|---|

| Alkyl Chains | Flexible, hydrophobic. | Basic spacing, can be metabolically unstable. explorationpub.com |

| PEG Chains | Flexible, hydrophilic, improves solubility. | Most common linker type, can form key H-bonds. nih.govexplorationpub.com |

| Alkyne/Triazole | Rigid, stable. Formed via "click chemistry". | Rapid library synthesis, provides structural constraint. nih.govexplorationpub.comresearchgate.net |

This table illustrates general characteristics of linker types used in PROTACs.

Structure-Activity Relationships within PROTAC Constructs

The structure-activity relationship (SAR) of a PROTAC is highly dependent on the linker's composition, length, and attachment points. researchgate.netdiva-portal.org The incorporation of a moiety derived from this compound can significantly influence a PROTAC's performance.

The rigidity of the triazole ring formed from the alkyne group can be a key determinant of potency. While flexible linkers like PEG chains are common, excessive flexibility can lead to an "entropy penalty" when forming the ternary complex. A more rigid linker can pre-organize the PROTAC into a conformation favorable for binding both proteins, thus enhancing the stability of the ternary complex and improving degradation efficiency. nih.govexplorationpub.com

Table 2: Illustrative Impact of Linker Properties on PROTAC Activity

| Linker Property Variation | General Impact on Activity | Rationale |

|---|---|---|

| Composition (e.g., Alkyl vs. PEG vs. Alkyne/Triazole) | Potency can vary significantly. | Affects solubility, cell permeability, and ability to form specific hydrogen bonds or hydrophobic interactions within the ternary complex. nih.govdiva-portal.org |

| Length (e.g., 8-atom vs. 12-atom vs. 16-atom) | Optimal length is crucial; activity drops off if too short or too long. | Governs the ability to form a stable, productive ternary complex without steric hindrance. explorationpub.comdiva-portal.org |

| Attachment Point (e.g., different positions on the warhead) | Can abolish or enhance activity. | Determines the vector and exit trajectory of the linker, which must orient the two proteins correctly. nih.gov |

This table provides a generalized overview of structure-activity relationships for PROTAC linkers based on established principles.

Exploration of Biological Interactions and Target Identification (non-therapeutic/clinical)

As a synthetic building block, this compound is not designed for direct biological interaction or target identification in a non-therapeutic context. Its value lies in its chemical reactivity, enabling the construction of molecules that do have specific biological functions. Therefore, its "biological interactions" are best understood through the lens of the final constructs it helps create.

Enzyme Inhibition and Activation Studies

There is no evidence in the scientific literature to suggest that this compound itself is an inhibitor or activator of enzymes. While many benzoic acid derivatives are known to have biological activities, including enzyme inhibition, the specific combination of the butynyloxy side chain is tailored for chemical synthesis rather than binding to an enzyme's active site. nih.govresearchgate.net

Receptor Binding and Ligand Design

Similarly, this compound is not designed to function as a primary receptor ligand. Its role in ligand design is to serve as a versatile linker. In the context of a PROTAC, it connects a "warhead" ligand (which binds the target protein or receptor) to the E3 ligase ligand. explorationpub.com

The design process involves selecting a known ligand for a receptor of interest and identifying a position on that ligand where a linker can be attached without disrupting its binding affinity. The benzoic acid portion of this compound could be coupled to this attachment point, leaving the terminal alkyne available for subsequent reaction. Therefore, it is a tool for ligand design, enabling the creation of more complex bifunctional molecules, rather than being a ligand itself.

Mechanisms of Action at the Molecular Level

The mechanism of action for this compound is fundamentally chemical. At the molecular level, it functions as a heterobifunctional chemical entity.

Carboxylic Acid Reactivity : The acid group can be activated and reacted with a nucleophile, typically an amine, to form a stable amide bond. This is a common and robust method for attaching the linker to one of the two ligands in a PROTAC.

Terminal Alkyne Reactivity : The alkyne group is a handle for bioorthogonal chemistry, most notably the CuAAC "click" reaction. medchemexpress.comresearchgate.net This reaction allows it to be specifically and efficiently joined to a molecule bearing an azide group, forming a stable triazole ring.

Once incorporated into a final molecule like a PROTAC, the moiety derived from this compound contributes to the overarching mechanism of the PROTAC itself: inducing proximity between a target protein and an E3 ligase to trigger the ubiquitination and subsequent proteasomal degradation of the target. nih.gov The linker's structural properties—its length, flexibility, and rigidity—are critical for the stability and proper geometry of the resulting ternary complex, which is the key event in the PROTAC's mechanism of action. explorationpub.comdiva-portal.org

Computational and Theoretical Studies

Molecular Docking Investigations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes and Affinities

For 4-(But-3-yn-1-yloxy)benzoic acid, molecular docking studies could elucidate its potential binding modes within the active sites of various biological targets. The but-3-yn-1-yloxy group, with its terminal alkyne, and the benzoic acid moiety would be key determinants of its interactions. The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), would provide a quantitative measure of the ligand's potential efficacy. While specific data for this compound is not available, studies on other benzoic acid derivatives have successfully predicted their binding affinities to targets like the SARS-CoV-2 main protease nih.gov. For a series of 2,5-substituted benzoic acid derivatives, binding affinities (Ki values) to anti-apoptotic proteins Mcl-1 and Bfl-1 were determined to be in the nanomolar range, highlighting the potential for this class of compounds to exhibit strong binding to biological targets nih.gov.

Ligand-Protein Interaction Profiling

A detailed ligand-protein interaction profile for this compound would identify the specific amino acid residues involved in the binding. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in a protein's binding pocket.

Hydrophobic Interactions: The benzene (B151609) ring and the butyl chain of the but-3-yn-1-yloxy group would likely engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic ring could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Studies on similar benzoic acid derivatives have shown that the carboxyl group often forms crucial hydrogen bonds, for instance, with arginine residues in the BH3-binding groove of Mcl-1 and Bfl-1 proteins nih.gov. The nature and orientation of the substituents on the benzoic acid scaffold significantly influence the binding mode and the specific interactions observed nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT calculations could be employed to determine the optimized geometry, electronic charge distribution, and molecular electrostatic potential (MEP) of this compound. DFT studies on similar molecules, such as 4-n-alkanoyloxy benzoic acids, have been used to understand their structural stability and reactivity nih.govresearchgate.netnih.gov. The MEP would reveal the regions of the molecule that are electron-rich (negative potential, likely around the carboxylic acid and ether oxygens) and electron-poor (positive potential), which are crucial for understanding intermolecular interactions researchgate.net.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, FMO analysis would help in understanding its reactivity in chemical reactions and its potential role as an electron donor or acceptor in biological systems. A smaller HOMO-LUMO gap generally implies higher reactivity. For instance, in a study of 4-n-alkanoyloxy benzoic acids, the energy band gaps were calculated from the absorbance spectra and were found to be influenced by the length of the alkyl chain nih.gov.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

Note: Specific values for this compound are not available in the searched literature.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes and dynamic behavior of a molecule. An MD simulation of this compound, either in solution or in complex with a protein, would reveal its conformational flexibility. The but-3-yn-1-yloxy chain can adopt various conformations, which could influence its ability to fit into a protein's binding site. MD simulations on benzoic acid have been used to study its aggregation and behavior in confined spaces, demonstrating how environmental factors can impact its dynamics unimi.it. For a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking and provide insights into the thermodynamics of binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies for derivatives of this compound have been published in the reviewed scientific literature, the methodologies applied to other benzoic acid derivatives provide a clear framework for how such an analysis would be conducted. These studies are crucial in drug discovery for optimizing lead compounds and predicting the activity of novel molecules.

Research on various benzoic acid derivatives has successfully employed QSAR to elucidate the key structural features governing their biological activities, such as enzyme inhibition. nih.govresearchgate.netnih.govnih.gov For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme essential for bacterial fatty acid biosynthesis, have revealed critical molecular descriptors. nih.gov These studies demonstrated that inhibitory activity is positively correlated with properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of certain heteroatoms at specific positions was found to decrease the inhibitory activity. nih.gov

Similarly, a QSAR analysis of p-hydroxy benzoic acid derivatives highlighted the importance of topological and shape indices in determining their antimicrobial activity. nih.gov The models developed in that study were governed by descriptors such as the valence first-order molecular connectivity index (¹χv), Kier's alpha first-order shape index (κα1), and the Balaban topological index (J). nih.gov In another study on benzoic acid analogues targeting the enzyme carbonic anhydrase III, a strong correlation was found between the binding affinity and the formal charge and molecular polar surface area of the molecules. researchgate.net

A hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of analogues with variations in substituents on the benzene ring or modifications to the alkyne chain. The biological activity of these derivatives against a specific target would be measured and expressed numerically (e.g., as pIC₅₀). Subsequently, a wide range of molecular descriptors would be calculated for each derivative. These descriptors fall into several categories:

Electronic: Dipole moment, formal charge, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Steric: Molar refractivity, molecular volume, surface area, and shape indices.

Hydrophobic: LogP (partition coefficient), water solubility.

Topological: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that best fits the data. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding further synthetic efforts toward more potent compounds.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Benzoic Acid Derivatives

| Descriptor Class | Specific Descriptor | Typical Influence on Activity (Example) | Reference |

| Hydrophobic | LogP | Increased hydrophobicity often correlates with higher inhibitory activity against certain bacterial enzymes. | nih.gov |

| Steric | Molar Refractivity (MR) | Higher molar refractivity can be conducive to better binding and increased activity. | nih.gov |

| Topological | Balaban Index (J) | Governs antimicrobial activity in certain series of p-hydroxy benzoic acid derivatives. | nih.gov |

| Electronic | Formal Charge (F) | Found to have a strong correlation with affinity for carbonic anhydrase III. | researchgate.net |

| Constitutional | Aromaticity | Increased aromaticity has been linked to enhanced inhibitory potential in some studies. | nih.gov |

This table is for illustrative purposes and the specific impact of each descriptor is highly dependent on the biological target and the specific series of compounds under investigation.

Prediction of Synthetic Accessibility and Reaction Pathways

The synthetic accessibility of a molecule is a critical factor in its potential for practical applications, including drug development and materials science. Modern computational chemistry offers several tools to predict how readily a compound can be synthesized. These methods can be broadly categorized into scoring functions and retrosynthetic analysis algorithms.

Synthetic Accessibility Scores

Several scoring algorithms have been developed to provide a rapid, quantitative estimate of synthetic complexity. These scores are typically based on an analysis of the molecule's structure, comparing its features to those found in large databases of known molecules and reactions. A lower score generally indicates that a molecule is easier to synthesize. While no specific score has been published for this compound, we can describe some of the common methods that would be used for its evaluation:

SAscore (Synthetic Accessibility Score): This score is calculated based on the analysis of fragment contributions, which are statistically derived from a large database of known chemical structures. It penalizes features that are uncommon in commercially available or easily synthesized molecules, such as non-standard ring systems or complex stereochemistry.

SCScore (Synthetic Complexity Score): This is a deep learning-based model trained on a vast dataset of chemical reactions. It predicts the number of reaction steps required to synthesize a molecule from commercially available starting materials.

RAscore (Retrosynthetic Accessibility Score): This model uses a neural network to predict the feasibility of a retrosynthetic step. It evaluates whether a proposed disconnection corresponds to a known and reliable chemical transformation.

Retrosynthetic Analysis and Predicted Reaction Pathway

Retrosynthesis is a logical approach to planning a synthesis that involves deconstructing the target molecule into simpler, commercially available precursors through a series of hypothetical "disconnections". researchgate.netontosight.ai For this compound, the most logical disconnection is at the ether linkage (C-O bond), as this represents a common and reliable bond-forming strategy.

Figure 1: Retrosynthetic Disconnection of this compound

Ar represents the benzene ring.

This retrosynthetic analysis suggests that the molecule can be prepared from two key synthons: a p-hydroxybenzoate anion and a 4-halobut-1-yne (where X is a good leaving group like Br, I, or a sulfonate ester like tosylate).

Proposed Synthetic Pathway

Based on the retrosynthetic analysis, the most plausible and widely used method for constructing the ether linkage in this compound is the Williamson ether synthesis . masterorganicchemistry.comyoutube.comyoutube.com This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. masterorganicchemistry.com The synthesis of a similar compound, 4-(4-phenylbutoxy)benzoic acid, has been reported via the condensation of methyl p-hydroxybenzoate with a 4-phenylbutyl halide, followed by hydrolysis of the ester. google.com A similar two-step procedure is proposed for the target molecule.

Step 1: Williamson Ether Synthesis The phenolic hydroxyl group of methyl 4-hydroxybenzoate (B8730719) is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or DMF. This generates the more nucleophilic phenoxide ion. This is followed by the addition of a but-3-yn-1-yl halide, such as 4-bromo-1-butyne. The phenoxide then displaces the bromide ion in an S_N2 reaction to form the ether linkage, yielding methyl 4-(but-3-yn-1-yloxy)benzoate.

Step 2: Saponification (Ester Hydrolysis) The resulting methyl ester is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the final product, this compound.

Table 2: Proposed Reaction Scheme for this compound

| Step | Reactants | Reagents & Conditions | Product | Reaction Type |

| 1 | Methyl 4-hydroxybenzoate + 4-Bromo-1-butyne | 1. K₂CO₃, Acetone, Reflux | Methyl 4-(but-3-yn-1-yloxy)benzoate | Williamson Ether Synthesis (S_N2) |

| 2 | Methyl 4-(but-3-yn-1-yloxy)benzoate | 1. NaOH(aq), Heat2. HCl(aq) | This compound | Saponification |

This proposed pathway utilizes readily available starting materials and employs robust, well-established chemical transformations, suggesting that this compound has high synthetic accessibility.

Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(but-3-yn-1-yloxy)benzoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous signal assignment and for gaining insights into the molecule's conformation.

Given the structure of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the para-substituted benzene (B151609) ring and the protons of the but-3-yn-1-yloxy side chain. The aromatic region would likely display two doublets, characteristic of an AA'BB' spin system, corresponding to the protons ortho and meta to the carboxylic acid group. docbrown.info The aliphatic region would feature signals for the methylene (B1212753) groups adjacent to the ether oxygen and the alkyne, as well as the terminal alkyne proton.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct resonances for the carboxyl carbon, the aromatic carbons, the carbons of the butynyl chain, and the terminal alkyne carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~170-175 |

| Aromatic CH (ortho to -COOH) | ~8.0-8.2 (doublet) | ~130-132 |

| Aromatic CH (meta to -COOH) | ~6.9-7.1 (doublet) | ~114-116 |

| Aromatic C (ipso to -COOH) | - | ~125-127 |

| Aromatic C (ipso to -O-) | - | ~160-163 |

| Methylene (-O-CH₂-) | ~4.1-4.3 (triplet) | ~65-70 |

| Methylene (-CH₂-C≡) | ~2.6-2.8 (quartet or dt) | ~18-22 |

| Terminal Alkyne (-C≡CH) | ~2.0-2.2 (triplet) | ~80-83 |

| Internal Alkyne (-C≡CH) | - | ~70-72 |

Note: These are predicted values based on standard chemical shift ranges and data from similar benzoic acid derivatives. Actual experimental values may vary based on solvent and other experimental conditions. chemicalbook.comrsc.orgchemicalbook.com

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling network within the molecule. Key correlations would be observed between the adjacent methylene protons in the butynyl chain and between the terminal alkyne proton and the adjacent methylene protons. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as the aromatic CH groups and the methylene groups. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the entire molecule. For instance, correlations would be expected from the methylene protons adjacent to the ether oxygen to the ipso-carbon of the benzene ring, and from the aromatic protons to the carboxyl carbon. youtube.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the flexible but-3-yn-1-yloxy side chain relative to the aromatic ring.

Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. units.it For this compound, obtaining suitable single crystals would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsion angles. nih.govnih.gov

A key feature often observed in the crystal structures of benzoic acid derivatives is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. nih.govnih.govresearchgate.net It is highly probable that this compound would also exhibit this supramolecular motif. The crystal packing would further be influenced by weaker intermolecular interactions, such as C-H···O contacts and potentially π-π stacking of the aromatic rings. beilstein-journals.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-8 |

| c (Å) | ~18-22 |

| β (°) | ~95-105 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond | O-H···O (acid-acid dimer) |

Note: This data is hypothetical and serves as an example of what might be expected based on the structures of similar organic molecules. nih.govnih.gov

Mass Spectrometry (MS) for Complex Molecule Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether bond and the loss of the carboxylic acid group.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Identity |

| [M]+• | Molecular Ion |

| [M - COOH]+ | Loss of carboxylic acid group |

| [M - C₄H₅O]+ | Cleavage of the butynyloxy group |

| [C₇H₅O₂]+ | Benzoic acid fragment |

| [C₄H₅]+ | Butynyl fragment |

Note: The relative intensities of these fragments would depend on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization). nist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band from ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretches of the ether and carboxylic acid (~1200-1300 cm⁻¹), the aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), the terminal alkyne C≡C stretch (~2100-2150 cm⁻¹, typically weak), and the terminal alkyne ≡C-H stretch (~3300 cm⁻¹, sharp). researchgate.netdocbrown.inforesearchgate.net

The Raman spectrum would be particularly useful for observing the C≡C triple bond stretch, which often gives a stronger signal in Raman than in IR spectroscopy.

Table 4: Predicted Vibrational Spectroscopy Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | IR |

| Terminal Alkyne ≡C-H Stretch | ~3300 (sharp) | IR, Raman |

| Aromatic C-H Stretch | ~3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | ~2850-2960 | IR, Raman |

| Terminal Alkyne C≡C Stretch | 2100-2150 | IR (weak), Raman (strong) |

| Carboxylic Acid C=O Stretch | ~1700 | IR |

| Aromatic C=C Stretch | 1450-1600 | IR, Raman |

| Ether C-O Stretch | 1200-1300 | IR |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable)

The molecule this compound is achiral and therefore would not exhibit optical activity. Chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are not applicable for its analysis as it does not have any stereocenters and cannot exist as enantiomers.

Future Perspectives and Emerging Research Directions

Integration into Advanced Materials Science Applications (e.g., polymers, nanoparticles)

The bifunctional nature of 4-(But-3-yn-1-yloxy)benzoic acid makes it an ideal candidate for the design and fabrication of advanced materials. The terminal alkyne group can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. This allows for the straightforward incorporation of the molecule into polymer backbones or as pendant groups, leading to materials with tailored properties. For instance, its integration could enhance thermal stability, modify solubility, or introduce specific functionalities.

Furthermore, the carboxylic acid group can be used to anchor the molecule onto the surface of nanoparticles, creating functionalized nanomaterials. These modified nanoparticles could find applications in drug delivery, bioimaging, and diagnostics. The alkyne handle would then be available for further modification, enabling the attachment of targeting ligands, imaging agents, or therapeutic payloads.

Expansion of Chemical Biology Tools and Methodologies

In the realm of chemical biology, this compound serves as a valuable tool for bioconjugation and labeling. The terminal alkyne is a bioorthogonal handle, meaning it can react selectively with an azide-functionalized partner in a biological environment without interfering with native biochemical processes. This has been exploited for the labeling of proteins, nucleic acids, and other biomolecules. Future research is expected to expand upon these applications, developing more sophisticated probes for studying biological systems in real-time. This could involve the design of activatable probes that fluoresce only upon binding to a specific target or the development of new bioorthogonal reaction pairs with even faster kinetics and higher selectivity.

Computational Design and Optimization of Next-Generation Analogues

Computational modeling and in silico design will play a crucial role in the development of next-generation analogues of this compound. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can predict the physicochemical properties, reactivity, and biological activity of novel derivatives. This computational-first approach allows for the rational design of molecules with optimized characteristics for specific applications, such as enhanced binding affinity to a biological target or improved performance in a material matrix. This strategy can significantly accelerate the discovery and development process by prioritizing the synthesis of the most promising candidates.

Collaborative Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound will be realized through interdisciplinary collaborations. Chemists will be needed to devise novel synthetic routes and create new analogues. Biologists will be essential for applying these molecules to study complex biological processes. Materials scientists will be key to integrating these compounds into innovative materials with advanced functionalities. The synergy between these fields will be critical for translating the fundamental properties of this versatile molecule into tangible solutions for challenges in medicine, biotechnology, and materials science.

Q & A

Q. How do substituents on the benzoic acid core influence the compound’s physicochemical properties?

- Methodological Answer : Conduct Hammett analysis to correlate substituent electronic effects (σ values) with acidity (p) or log. For example, electron-withdrawing groups (e.g., -NO) increase acidity, while alkynyl ethers enhance lipophilicity. Compare with derivatives like 4-(octanoyloxy)benzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.